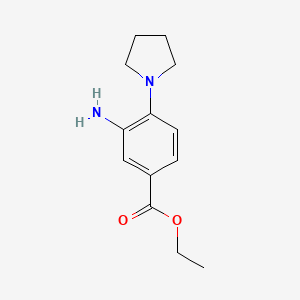

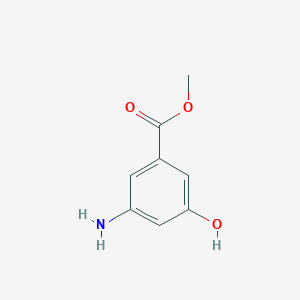

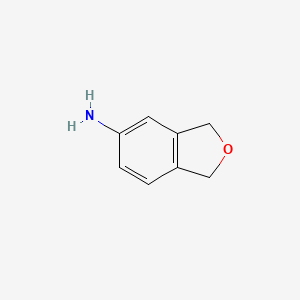

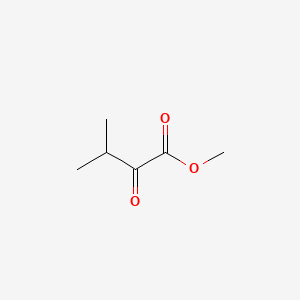

Ethyl 3-amino-4-(1-pyrrolidinyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel azo compound derived from ethyl-4-amino benzoate was synthesized by the coupling reaction . Another study reported the synthesis of benzoate compounds as local anesthetics, where tetracaine and pramocaine were used as the lead compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-amino-4-(1-pyrrolidinyl)benzoate are not explicitly mentioned in the search results .Scientific Research Applications

Synthesis of Amides

Field

Organic Chemistry

Application

“Ethyl 3-amino-4-(1-pyrrolidinyl)benzoate” can be used in the synthesis of primary and secondary amides. Amides are one of the most important organic compounds that are widely applied in medicine, biochemistry, and material science .

Method of Application

This compound can be used in a facile synthesis method of primary and secondary amides through a direct amidation of esters with sodium amidoboranes at room temperature without using catalysts and other reagents . This process is rapid and chemoselective, and features quantitative conversion and wide applicability for esters tolerating different functional groups .

Results

The experimental and theoretical studies reveal a reaction mechanism with nucleophilic addition followed by a swift proton transfer-induced elimination reaction .

Preparation of Aromatic Polyimides

Field

Polymer Science

Application

A novel diamine monomer, 4-[4-(1-pyrrolidinyl)phenyl]-2,6-bis(4-amino-phenyl)pyridine (PPAP), was synthesized using “Ethyl 3-amino-4-(1-pyrrolidinyl)benzoate” as a starting material. This monomer was then used to prepare a series of aromatic polyimides .

Method of Application

The aromatic polyimides were prepared using PPAP and five aromatic dianhydrides by a two-step imidization method .

Results

The as-prepared polyimides had good solubility in high-boiling organic solvents upon heating, such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO) and N-methyl-2-pyrrolidone (NMP). They had outstanding thermal properties with the glass transition temperature (Tg) exceeding 354°C, as well as T5% and T10% mass loss temperature under a nitrogen atmosphere in the range of 521534°C and 544594°C, respectively . Moreover, they exhibited excellent hydrophobic properties with the contact angles ranging from 82.7 to 90.5° .

Safety And Hazards

properties

IUPAC Name |

ethyl 3-amino-4-pyrrolidin-1-ylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-2-17-13(16)10-5-6-12(11(14)9-10)15-7-3-4-8-15/h5-6,9H,2-4,7-8,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKKNIXKPDYFBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N2CCCC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-4-(1-pyrrolidinyl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B1314006.png)

![1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1314034.png)